5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule known for its unique chemical structure and diverse applications. This compound belongs to the class of heterocyclic compounds, characterized by the presence of pyrazole and pyrazine rings, fused with other cyclic structures. Its synthesis and applications have drawn significant interest from researchers due to its potential in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions One common method begins with the condensation of 3,4-dihydroquinoline with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization with a pyrazole derivativeIndustrial Production Methods: Industrial-scale production requires optimization of the synthetic route to enhance efficiency and reduce costs. This often involves the use of catalysts, optimized temperatures, and pressures, along with continuous flow techniques to scale up the reactions while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are utilized to modify its structure and enhance its properties for specific applications. Common Reagents and Conditions: Oxidation reactions may employ reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically use reagents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be achieved using halogenating agents or nucleophiles in solvents like dichloromethane or ethanol. Major Products: The major products of these reactions include oxidized or reduced forms of the compound, as well as derivatives with modified functional groups, which can exhibit altered chemical and physical properties.
Scientific Research Applications
The compound's diverse structure makes it valuable in various fields: Chemistry: It serves as a building block for the synthesis of more complex molecules and materials with specific properties. Biology: The compound is explored for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Due to its structural uniqueness, researchers investigate its potential as a pharmaceutical agent, targeting specific pathways and receptors in the body. Industry: It finds applications in the development of novel materials with enhanced properties, such as conductivity or luminescence, making it valuable for electronic and photonic devices.
Mechanism of Action
The compound's effects are mediated through its interactions with specific molecular targets. Its mechanism of action often involves binding to enzymes or receptors, altering their activity and triggering downstream biological responses. The pyrazole and pyrazine rings can engage in π-π stacking or hydrogen bonding with target molecules, influencing their conformation and function. These interactions can modulate cellular pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
5-(2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is distinct from similar compounds due to its unique combination of pyrazole, pyrazine, and methoxyphenyl groups. Similar compounds include:
5-(2-(1H-indol-3-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzothiazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
5-(2-(benzoxazol-2-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one These compounds share structural similarities but differ in their core substituents, leading to variations in their chemical behavior and applications. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct properties and potentials for various applications.
Properties
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-19-10-8-17(9-11-19)20-15-22-24(30)26(13-14-28(22)25-20)16-23(29)27-12-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETGEVVCNIAJDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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